molecular formula C19H28N2O3 B2603525 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester CAS No. 1353947-86-0

4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B2603525
CAS No.: 1353947-86-0
M. Wt: 332.444
InChI Key: XYRIFVVCDUMXSI-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a benzyl ester moiety at the 1-position and a cyclopropyl-(2-hydroxyethyl)amino-methyl substitution at the 4-position. The benzyl ester is commonly employed as a protecting group for carboxylic acids in drug synthesis, facilitating membrane permeability in prodrug designs . Its molecular formula is C₁₈H₂₅N₃O₃ (based on analogous structures in ), with a molar mass of approximately 331.41 g/mol . Key physicochemical properties include a predicted pKa of ~6.8 (indicating partial ionization at physiological pH) and a boiling point of ~512°C .

Properties

IUPAC Name

benzyl 4-[[cyclopropyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c22-13-12-21(18-6-7-18)14-16-8-10-20(11-9-16)19(23)24-15-17-4-2-1-3-5-17/h1-5,16,18,22H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRIFVVCDUMXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Formation of the Benzyl Ester: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride) in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new amides, sulfonamides, or other substituted derivatives.

Scientific Research Applications

4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine structure.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Key Properties Applications/Notes
Target Compound : 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester Cyclopropyl, hydroxyethyl, benzyl ester C₁₈H₂₅N₃O₃ pKa ~6.8; high boiling point (~512°C) Prodrug candidate; improved solubility due to hydroxyethyl group .
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS 1353954-89-8) Cyclopropyl, aminoethyl, benzyl ester C₁₈H₂₆N₄O₂ Higher basicity (amino group pKa ~9-10) Potential CNS drug intermediate; aminoethyl may enhance receptor binding .
4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1353972-73-2) Isopropyl, aminoethyl, benzyl ester C₁₈H₂₉N₃O₂ Increased hydrophobicity (isopropyl vs. cyclopropyl) Used in kinase inhibitor research; isopropyl improves lipophilicity .
(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1823396-40-2) Stereospecific (S)-configuration, hydroxyethyl, benzyl ester C₁₈H₂₅N₃O₃ Chirality influences enantioselective metabolism Investigated for chiral drug synthesis; enantiomer-specific activity .
4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1353946-31-2) Aminoacetyl, cyclopropyl, benzyl ester C₁₈H₂₅N₃O₃ Aminoacetyl introduces H-bonding sites Peptidomimetic applications; acetyl group enhances proteolytic stability .

Key Findings:

Substituent Effects: Cyclopropyl vs. Isopropyl: Cyclopropyl substituents (as in the target compound) reduce steric bulk and enhance metabolic stability compared to isopropyl groups . Hydroxyethyl vs. Aminoethyl: The hydroxyethyl group in the target compound lowers basicity (pKa ~6.8 vs. Benzyl Ester: Common across analogs; critical for masking carboxylic acids during synthesis .

Stereochemical Considerations :

  • The (S)-enantiomer (CAS 1823396-40-2) demonstrates distinct pharmacokinetic profiles compared to racemic mixtures, highlighting the importance of chiral synthesis .

Synthetic Challenges :

  • Cyclopropyl-containing compounds (e.g., the target) often require specialized reagents (e.g., cyclopropanation agents) compared to isopropyl analogs, increasing synthesis complexity .

Discontinued Compounds: Analogs like 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester () were discontinued due to instability or toxicity, underscoring the target compound’s relative robustness .

Research Implications

The target compound’s balanced hydrophilicity (hydroxyethyl) and stability (cyclopropyl) make it a versatile intermediate in drug discovery, particularly for CNS and protease-targeted therapies. However, its high boiling point (~512°C) may complicate purification . Future studies should explore enantiomeric activity (R vs. S configurations) and in vivo metabolic pathways.

Biological Activity

4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353947-86-0) is a synthetic compound with potential therapeutic applications. Its complex structure includes a piperidine ring, a cyclopropyl group, and a benzyl ester, contributing to its biological activity. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H28N2O3
  • Molecular Weight : 332.44 g/mol
  • Structure : The compound features a piperidine core substituted with cyclopropyl and hydroxyl groups, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antinociceptive Effects : Studies indicate that derivatives of piperidine compounds often exhibit significant pain-relieving properties. The structural modifications in this compound may enhance its effectiveness against various pain models.
  • Neuroprotective Properties : Compounds with similar structures have shown promise in protecting neuronal cells from damage due to oxidative stress and inflammation, making them potential candidates for treating neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in models of breast cancer and glioblastoma. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing pain perception and neuroprotection.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, suggesting that this compound may also exert anti-inflammatory effects.

Case Studies

  • Pain Management : In a study assessing the antinociceptive properties of piperidine derivatives, this compound demonstrated a significant reduction in pain response in animal models, indicating its potential as an analgesic agent.
  • Cancer Research : Research published in peer-reviewed journals highlighted the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it could be developed further for therapeutic use in oncology.

Data Table

Biological ActivityObserved EffectReference
AntinociceptiveSignificant pain relief in animal models
NeuroprotectionReduced oxidative stress in neuronal cells
AntitumorInhibition of cell proliferation in cancer lines

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